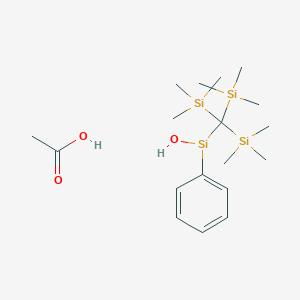
1,5-Dimethyl-1H-1,2,3-diazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1H-1,2,3-diazaphosphole is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its five-membered ring structure. This compound is part of the broader class of diazaphospholes, which are known for their unique chemical properties and reactivity. The presence of both nitrogen and phosphorus atoms in the ring contributes to its aromaticity and potential for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-1,2,3-diazaphosphole can be synthesized through several methods. One common approach involves the reaction of a suitable phosphine with a diazomethane derivative under controlled conditions. For example, the reaction of 3,5-diphenyl-[1,2,4]diazaphosphole with n-butyllithium in tetrahydrofuran (THF) can yield a dimeric complex . Another method involves the use of novel reagents and cycloaddition reactions to form the desired diazaphosphole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1H-1,2,3-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the diazaphosphole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of functionalized diazaphosphole derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1H-1,2,3-diazaphosphole has several scientific research applications, including:
Chemistry: It serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the development of advanced materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1H-1,2,3-diazaphosphole involves its ability to participate in various chemical reactions due to the presence of both nitrogen and phosphorus atoms. These atoms can interact with different molecular targets and pathways, facilitating reactions such as cycloaddition, coordination with metal ions, and formation of stable complexes. The compound’s aromaticity and electronic properties also play a crucial role in its reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Diazaphosphole: Similar structure but without the methyl groups.
1,3,2-Dioxaphosphorinan-2-one: Contains oxygen atoms in the ring instead of nitrogen.
1,5-Dimethyl-1H-pyrazole: Similar five-membered ring but with different heteroatoms.
Uniqueness
1,5-Dimethyl-1H-1,2,3-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct electronic and chemical properties. The methyl groups further enhance its reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
69991-36-2 |
|---|---|
Fórmula molecular |
C4H7N2P |
Peso molecular |
114.09 g/mol |
Nombre IUPAC |
1,5-dimethyldiazaphosphole |
InChI |
InChI=1S/C4H7N2P/c1-4-3-7-5-6(4)2/h3H,1-2H3 |
Clave InChI |
JLIQPZGAFMFSJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP=NN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
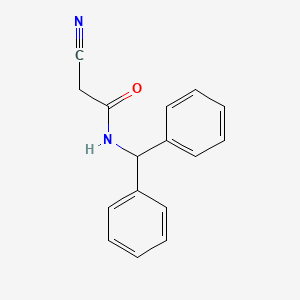
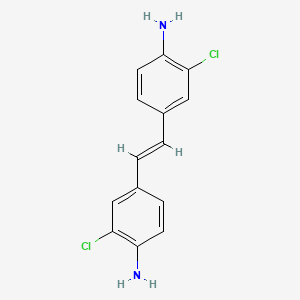

![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
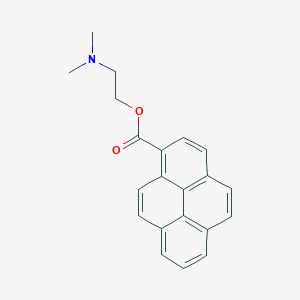
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)
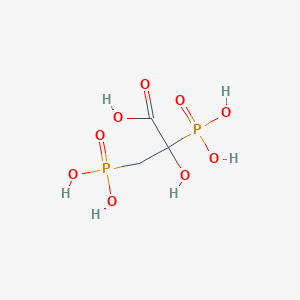


![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
